1-(4-CHLOROBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE
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Overview
Description
1-(4-CHLOROBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE typically involves the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable halogenated compound.
Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the piperazine core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Addition of the 2,2,2-trifluoroethyl group: This can be done through nucleophilic substitution reactions using 2,2,2-trifluoroethyl bromide.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)piperazine: Lacks the trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)piperazine: Lacks the chlorobenzoyl group.
1-Benzoyl-4-(2,2,2-trifluoroethyl)piperazine: Lacks the chlorine atom on the benzoyl group.
Uniqueness
1-(4-CHLOROBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is unique due to the presence of both the 4-chlorobenzoyl and 2,2,2-trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O.ClH/c14-11-3-1-10(2-4-11)12(20)19-7-5-18(6-8-19)9-13(15,16)17;/h1-4H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPYFUWTGZWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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